

Technical Guide: Solubility Profiling of N-(2-Phenoxyethyl)propylamine

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Compound of Interest

Compound Name: *N*-(2-Phenoxyethyl)propylamine

CAS No.: 55246-89-4

Cat. No.: B8747312

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Executive Summary

This guide provides an in-depth analysis of the solubility behavior of **N-(2-Phenoxyethyl)propylamine** (Structure:

), a secondary amine intermediate often used in the synthesis of pharmaceutical agents (e.g., analogs of atomoxetine or local anesthetics).

As a Senior Application Scientist, I will not only provide the physicochemical predictions but also detail the causality behind its differential solubility in water versus ethanol. Furthermore, this guide outlines the gold-standard experimental protocols required to empirically determine these values in your laboratory, ensuring data integrity for regulatory or process development purposes.

Physicochemical Profile & Theoretical Prediction

To understand solubility, we must first analyze the molecular architecture. **N-(2-Phenoxyethyl)propylamine** is an amphiphilic molecule with distinct hydrophilic and lipophilic domains.

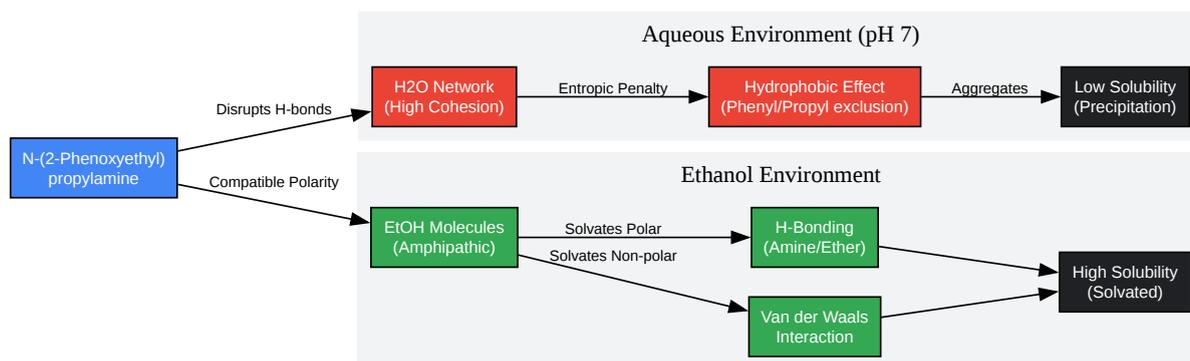
Feature	Chemical Moiety	Contribution to Solubility
Lipophilic Domain	Phenyl Ring ()	Strongly Hydrophobic (Decreases aqueous solubility)
Lipophilic Domain	Propyl Chain ()	Hydrophobic (Increases LogP)
Linker	Ethyl Ether ()	Dipolar; Oxygen accepts H-bonds (Moderate aqueous affinity)
Ionizable Center	Secondary Amine ()	Basic ()) . pH-dependent solubility.

Theoretical Solubility Prediction

- **Water:** Sparingly Soluble (Free Base). The lipophilic burden of the phenoxy and propyl groups outweighs the polarity of the amine and ether oxygen. However, solubility is highly pH-dependent. At pH < 8 (acidic conditions), the amine protonates (), drastically increasing aqueous solubility.
- **Ethanol:** Freely Soluble / Miscible. Ethanol is an amphiprotic solvent. Its ethyl group interacts with the lipophilic domains (phenyl/propyl) via van der Waals forces, while its hydroxyl group H-bonds with the amine and ether oxygen.

Solubility Mechanisms: Water vs. Ethanol[1]

The following diagram illustrates the solvation energetics driving the solubility difference.



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Caption: Mechanistic comparison of solvation penalties in water (hydrophobic effect) vs. energetic stabilization in ethanol.

Comparative Analysis & Solvent Selection

Parameter	Water (Neutral pH)	Ethanol (Abs.)	Application Note
Solubility State	Heterogeneous (Emulsion/Precipitate)	Homogeneous Solution	Use Ethanol for stock solutions.
Thermodynamics	High Entropic Penalty ()	Favorable Enthalpy ()	Water forces the molecule to aggregate.
Reactivity	Nucleophilic (if free base)	Nucleophilic	Ethanol is preferred for alkylation reactions.
Purification Utility	Anti-solvent (Precipitates base)	Solvent (Dissolves base)	Strategy: Dissolve in EtOH, add Water to crystallize.

Experimental Protocols (Self-Validating)

Since exact literature values for specific intermediates are often proprietary, you must determine them empirically. Below are the two critical protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for equilibrium solubility.

Reagents:

- **N-(2-Phenoxyethyl)propylamine** (Solid or Oil).
- Solvents: HPLC-grade Water (buffered to pH 7.4) and Ethanol (Absolute).
- Internal Standard (e.g., Caffeine) for HPLC.

Workflow:

- Saturation: Add excess compound to 5 mL of solvent in a borosilicate glass vial.
- Equilibration: Shake at 25°C for 24 hours (Water) or 4 hours (Ethanol).
- Phase Separation: Centrifuge at 10,000 rpm for 10 mins. Critical: Ensure temperature remains constant to avoid precipitation.
- Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).
- Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm for phenyl ring detection).

Protocol B: pH-Dependent Solubility Profiling

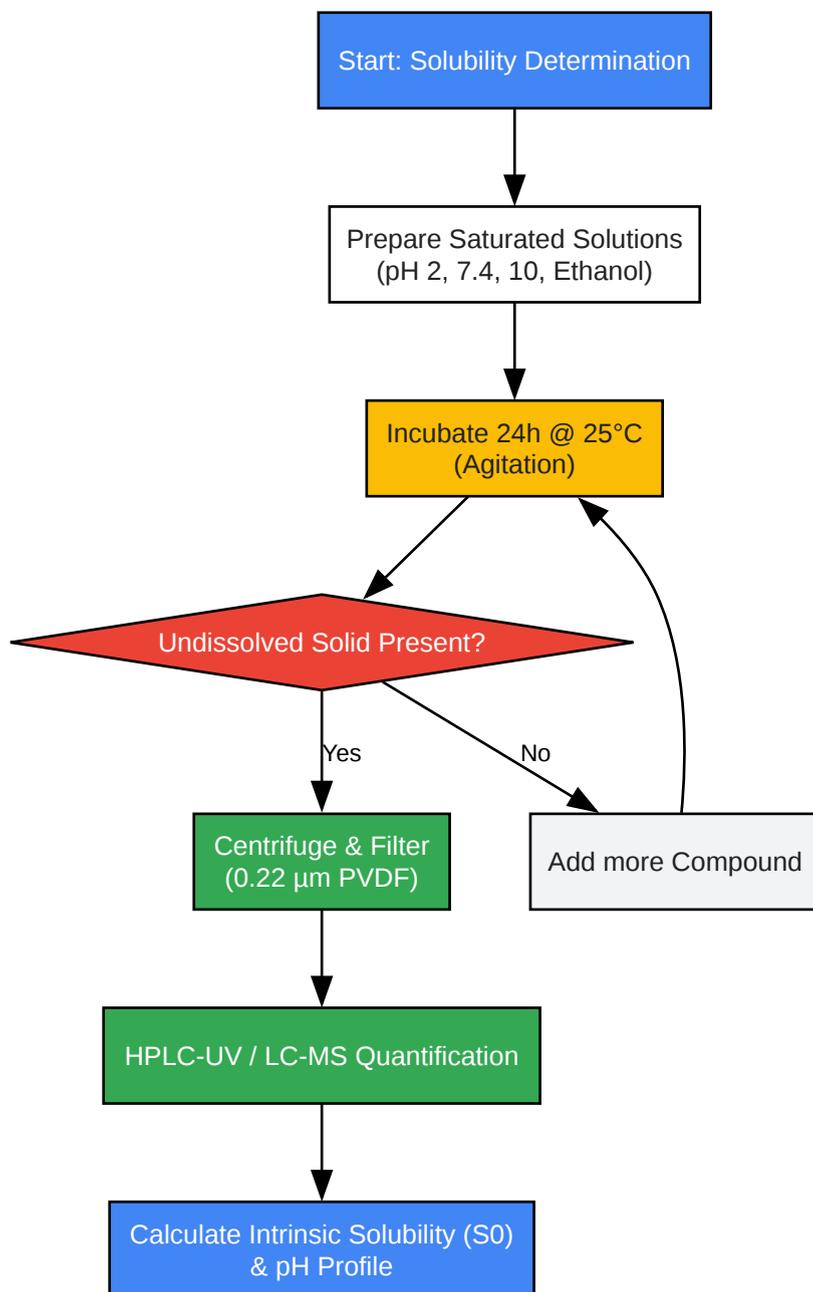
Essential for amines to determine the Intrinsic Solubility (

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Logic:

- At $\text{pH} \ll \text{pKa}$ (e.g., pH 2), solubility is high (Salt form).
- At $\text{pH} \gg \text{pKa}$ (e.g., pH 12), solubility is low (Free base form).

Workflow Visualization:



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Caption: Step-by-step decision tree for determining equilibrium solubility, ensuring saturation is maintained.

Strategic Recommendations for Researchers

- **Stock Solution Preparation:** Always prepare stock solutions in Ethanol or DMSO. Do not attempt to make aqueous stocks of the free base; they will be inaccurate due to micro-precipitation.
- **Reaction Solvent:** For nucleophilic substitutions (e.g., reacting the amine), use Ethanol or Acetonitrile. If water is required, convert the amine to its Hydrochloride salt first.
- **Extraction:** To extract this compound from water, adjust the aqueous phase to pH > 11 (ensuring it is uncharged/lipophilic) and extract into an organic solvent (DCM or Ethyl Acetate).

References

- Avdeef, A. (2003). *Absorption and Drug Development: Solubility, Permeability, and Charge State*. Wiley-Interscience.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Propylamine derivatives. Retrieved from [\[Link\]](#)
- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. *European Journal of Pharmaceutical Sciences*.
- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for BCS classification. Retrieved from [\[Link\]](#)
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